molecular formula C38H39NO7 B12289297 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione

1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione

Cat. No.: B12289297
M. Wt: 621.7 g/mol
InChI Key: BWKVCDULSRPUBR-UHFFFAOYSA-N
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Description

1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes multiple phenylmethoxy groups and a pyrrolidine-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of oxane rings, and introduction of pyrrolidine-2,5-dione moiety. Common reagents used in these reactions include benzyl chloride, sodium hydride, and various organic solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]benzoate
  • 1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]acetate

Uniqueness

1-[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione is unique due to its specific structural features, such as the presence of multiple phenylmethoxy groups and the pyrrolidine-2,5-dione core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C38H39NO7

Molecular Weight

621.7 g/mol

IUPAC Name

1-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]pyrrolidine-2,5-dione

InChI

InChI=1S/C38H39NO7/c40-33-21-22-34(41)39(33)38-37(45-26-31-19-11-4-12-20-31)36(44-25-30-17-9-3-10-18-30)35(43-24-29-15-7-2-8-16-29)32(46-38)27-42-23-28-13-5-1-6-14-28/h1-20,32,35-38H,21-27H2

InChI Key

BWKVCDULSRPUBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2C(C(C(C(O2)COCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

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